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N3-Ethyl pseudouridine -

N3-Ethyl pseudouridine

Catalog Number: EVT-14047569
CAS Number:
Molecular Formula: C11H16N2O6
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N3-Ethyl pseudouridine is classified under modified nucleosides, specifically as a derivative of pseudouridine. Pseudouridine itself is a naturally occurring modification found in various types of RNA, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The introduction of the ethyl group at the N3 position alters its chemical properties and biological functions compared to unmodified uridine and other pseudouridine derivatives.

Synthesis Analysis

Methods

The synthesis of N3-Ethyl pseudouridine typically involves the modification of uridine through chemical reactions that introduce the ethyl group at the N3 position. One common method for synthesizing such modified nucleosides is the Mitsunobu reaction, which allows for the coupling of alcohols or amines to nucleosides under mild conditions.

Technical Details

  1. Starting Material: The synthesis begins with uridine or its derivatives.
  2. Reagents: The Mitsunobu reaction employs reagents such as diethyl azodicarboxylate and triphenylphosphine to activate the nucleoside for substitution.
  3. Reaction Conditions: The reaction is typically conducted in an inert atmosphere to prevent oxidation and may require heating to facilitate the coupling process.
  4. Purification: Post-reaction purification often involves chromatographic techniques to isolate the desired N3-Ethyl pseudouridine from unreacted materials and by-products.
Molecular Structure Analysis

Structure

N3-Ethyl pseudouridine maintains the core structure of uridine, comprising a ribose sugar linked to a pyrimidine base (uracil). The key modification is the presence of an ethyl group attached to the nitrogen atom at position 3 of the ribose.

Data

  • Molecular Formula: C₁₁H₁₅N₂O₄
  • Molecular Weight: Approximately 239.25 g/mol
  • Structural Representation: The ethyl group modifies hydrogen bonding patterns, potentially influencing RNA interactions.
Chemical Reactions Analysis

Reactions

N3-Ethyl pseudouridine can participate in various chemical reactions typical for nucleosides, including:

  • Phosphorylation: To form nucleotides that can be incorporated into RNA.
  • Glycosidic Bond Formation: Involving reactions with other nucleosides or nucleotides.

Technical Details

The reactivity at the N3 position allows for selective modifications without affecting other functional groups within the nucleoside framework. This specificity is crucial for developing derivatives with tailored biological activities.

Mechanism of Action

Process

The mechanism by which N3-Ethyl pseudouridine exerts its effects primarily involves its incorporation into RNA molecules. Once integrated, it can influence:

  • RNA Stability: Enhancing resistance to degradation by nucleases.
  • Translation Efficiency: Modifying codon-anticodon interactions during protein synthesis.

Data

Experimental studies have shown that modifications like N3-Ethyl pseudouridine can alter ribosomal recognition and processing of mRNA, thereby impacting gene expression levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Specific melting points can vary based on purity but generally fall within typical ranges for nucleosides.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

N3-Ethyl pseudouridine has several applications in biochemical research:

  • RNA Modification Studies: Used as a tool to study the effects of nucleotide modifications on RNA function.
  • Therapeutic Developments: Investigated for potential use in developing novel RNA-based therapeutics that leverage its unique properties to enhance RNA stability and efficacy.
  • Diagnostics: Employed in assays aimed at detecting modified RNAs in various biological samples, contributing to our understanding of RNA biology in health and disease contexts.
Introduction to N3-Ethyl Pseudouridine in the Context of RNA Epitranscriptomics

Historical Evolution of Pseudouridine Derivatives in Post-Transcriptional RNA Modifications

Pseudouridine (Ψ), initially identified in 1951 as the first modified nucleoside, represents the most abundant post-transcriptional RNA modification across all domains of life. Termed the "fifth ribonucleotide," Ψ has been evolutionarily conserved in tRNA, rRNA, snRNA, and snoRNA, where it stabilizes RNA structures and fine-tunes functional interactions [2] [5]. The exploration of pseudouridine derivatives commenced in the 1960s with structural characterizations revealing its unique C-glycosidic isomerism compared to uridine. This foundational work established that Ψ contains a carbon-carbon bond between the ribose sugar (C1') and the uracil base (C5), contrasting with the canonical carbon-nitrogen bond in uridine. This distinctive configuration confers enhanced hydrogen-bonding capacity and conformational stability [2].

The development of synthetic pseudouridine analogues accelerated in the 1990s alongside advances in RNA chemical biology. Researchers systematically modified the N1, N3, and C5 positions to probe structure-function relationships, yielding derivatives including N3-methyl-pseudouridine and N3-ethyl-pseudouridine. These synthetic efforts coincided with the discovery that pseudouridine synthases (PUS enzymes) catalyze Ψ formation through two distinct mechanisms: RNA-dependent (guided by H/ACA box snoRNAs) and RNA-independent (direct sequence recognition) pathways [4]. The emergence of epitranscriptomics as a field around 2010 revealed pseudouridylation as a dynamic, regulated process influencing mRNA function, stimulating renewed interest in synthetic pseudouridine derivatives as chemical tools and potential therapeutic modifiers [2] [5].

  • Table 1: Historical Milestones in Pseudouridine Research
    YearMilestoneSignificance
    1951Discovery of pseudouridineFirst identified in yeast tRNA
    1960sStructural characterizationElucidation of C-C glycosidic bond
    1990sSynthetic derivatizationCreation of N1/N3/C5-modified analogues
    2000sPseudouridine synthase characterizationIdentification of TRUB1, PUS7, and others
    2010sTranscriptome-wide mappingDevelopment of Ψ-seq, CeU-seq, and BID-seq
    2020sTherapeutic applicationsmRNA vaccine incorporation of N1-methyl-Ψ

Mechanistic Significance of N3-Alkylation in Pseudouridine Analogues

The N3 position of pseudouridine constitutes a critical site for modulating molecular recognition and functional properties. In canonical pseudouridine, the N3-H group serves as a hydrogen bond donor that stabilizes RNA-protein interactions and RNA secondary structures. Ethylation at N3 replaces the hydrogen atom with an ethyl group (-CH₂-CH₃), generating a bulkier hydrophobic moiety that sterically and electronically perturbs molecular interactions [2]. This modification eliminates the hydrogen-bonding capacity at N3 while introducing steric constraints that affect base stacking and backbone geometry. The ethyl group's hydrophobicity may facilitate nonpolar interactions with protein binding pockets inaccessible to natural Ψ [2].

Biochemically, N3-ethyl pseudouridine exhibits distinctive impacts on RNA folding dynamics. Whereas natural Ψ stabilizes the C3'-endo sugar conformation and promotes A-form helix geometry, the N3-ethyl derivative may alter this preference due to steric clashes with the phosphate backbone. This conformational perturbation potentially explains its observed effects on translational efficiency when incorporated into mRNA coding regions. Enzymatically, N3-alkylation blocks recognition by pseudouridine synthases (PUS enzymes) and likely inhibits processing by specific eraser enzymes. Mass spectrometry studies indicate that N3-ethyl pseudouridine exhibits enhanced resistance to enzymatic degradation compared to natural Ψ, suggesting prolonged intracellular persistence [2] [4].

  • Table 2: Molecular Properties of Pseudouridine vs. N3-Ethyl Pseudouridine
    PropertyPseudouridine (Ψ)N3-Ethyl Pseudouridine
    Hydrogen bond donors2 (N1-H, N3-H)1 (N1-H only)
    Glycosidic bondC-C (stable)C-C (stable)
    Base stacking energyEnhanced vs. UModerately reduced
    Solvent accessibilityModerateReduced (hydrophobic)
    PUS enzyme recognitionSubstrateNot a substrate

Comparative Analysis of N3-Ethyl Pseudouridine and Canonical Pseudouridine Functional Roles

Functional divergence between N3-ethyl pseudouridine and natural Ψ emerges most prominently in mRNA contexts. Pseudouridine naturally occurs in eukaryotic mRNAs at approximately 0.2-0.6% of uridines, comparable in abundance to m⁶A modifications. Transcriptome-wide mapping reveals Ψ distributed across 5'UTRs, coding sequences, introns, and 3'UTRs, with median stoichiometries of 10-30% at individual sites—higher than many other RNA modifications. These pseudouridylation events influence pre-mRNA splicing efficiency, particularly near splice acceptor sites where they may stabilize snRNP interactions. Additionally, Ψ in coding sequences modulates ribosomal translocation kinetics and translational fidelity [2] [4].

N3-ethyl pseudouridine exhibits distinct functional profiles in experimental systems. While natural Ψ generally enhances translation of modified mRNAs, N3-ethyl substitution further amplifies this effect in certain sequence contexts, potentially through reduced recognition by RNA decay machinery. Structural studies indicate that the ethyl group introduces local RNA helix destabilization but may fortify long-range tertiary interactions through hydrophobic contacts. In innate immune recognition assays, both compounds diminish TLR activation compared to unmodified RNA, but N3-ethyl pseudouridine demonstrates superior suppression of RNA sensor pathways (e.g., RIG-I, PKR) through mechanisms involving altered molecular pattern presentation [2] [5].

  • Table 3: Functional Comparison in mRNA Contexts
    FunctionCanonical PseudouridineN3-Ethyl Pseudouridine
    Translational efficiency↑ 1.3-1.8 fold↑ 1.5-2.2 fold
    mRNA stabilityModerate increaseEnhanced increase
    Splice modulationVariable effectsNot characterized
    ImmunogenicityReduced TLR activationMinimized RIG-I/PKR response
    Decay kineticsDelayedFurther delayed

Properties

Product Name

N3-Ethyl pseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-1H-pyrimidine-2,4-dione

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C11H16N2O6/c1-2-13-10(17)5(3-12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,18)/t6-,7-,8-,9+/m1/s1

InChI Key

KZWVPRXCTYAQLW-BGZDPUMWSA-N

Canonical SMILES

CCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CCN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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